1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate
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Overview
Description
1,2-Hydrazinedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester is a chemical compound with the molecular formula C8H16N2O6 and a molecular weight of 236.22 g/mol . This compound is known for its unique structure, which includes two methoxyethyl ester groups attached to a hydrazinedicarboxylic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester typically involves the esterification of 1,2-hydrazinedicarboxylic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of 1,2-Hydrazinedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1,2-hydrazinedicarboxylic acid.
Reduction: Formation of 1,2-hydrazinedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester.
Substitution: Formation of various substituted hydrazinedicarboxylic acid esters.
Scientific Research Applications
1,2-Hydrazinedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active hydrazine derivatives, which can then participate in various biochemical reactions. These reactions may involve the formation of covalent bonds with target molecules, leading to modulation of their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar structure but with ethyl ester groups instead of methoxyethyl groups.
1,2-Hydrazinedicarboxylic acid, 1,2-bis(2,2,2-trichloroethyl) ester: Contains trichloroethyl ester groups, which confer different chemical properties.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: A phthalate ester with different ester groups and a benzene ring.
Uniqueness
1,2-Hydrazinedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester is unique due to its methoxyethyl ester groups, which provide distinct solubility and reactivity characteristics compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
940868-65-5 |
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Molecular Formula |
C8H16N2O6 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-methoxyethyl N-(2-methoxyethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C8H16N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
DILYKJLMSQIHJW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NNC(=O)OCCOC |
Origin of Product |
United States |
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